molecular formula C8H7BrN2O B1443347 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one CAS No. 1254319-55-5

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B1443347
CAS No.: 1254319-55-5
M. Wt: 227.06 g/mol
InChI Key: BIAJIZVBOQVDTC-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of brominated intermediates and cyclization agents. For instance, the reaction of 3-bromo-2-methylpyridine with suitable cyclization agents under controlled conditions can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can undergo various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in medicinal chemistry and related fields.

Biological Activity

3-Bromo-6-methyl-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one (CAS Number: 1254319-55-5) is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C8H7BrN2O, and it has garnered attention for its biological activities, particularly in the context of drug development and therapeutic applications.

The compound features a bromine atom at the 3-position and a methyl group at the 6-position of the pyrrolopyridine structure. Its molecular weight is 227.06 g/mol, and it is typically presented as a white to off-white solid with a high purity level (≥98.95%) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound can modulate the activity of specific enzymes and receptors, leading to diverse pharmacological effects. The exact mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to receptors that play critical roles in cellular signaling.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly against pathogens like Mycobacterium tuberculosis (MTB). A study demonstrated that derivatives related to pyrrolopyridines showed significant antitubercular activity through in vitro assays . The following table summarizes key findings related to its biological activities:

Activity Target/Pathogen IC50/EC50 Values Reference
Antitubercular ActivityMycobacterium tuberculosisEC50: 0.048 μM
Enzyme InhibitionVarious metabolic enzymesNot specified
CytotoxicityCancer cell linesIC50: 0.088 - 1.19 μM

Case Studies

Several studies have explored the biological implications of this compound:

  • Antitubercular Studies : A combinatorial library of pyrrolopyridine derivatives was synthesized and tested against M. tuberculosis. The results indicated that specific substitutions enhanced their potency against the pathogen .
  • Cytotoxicity Assays : Investigations into the cytotoxic effects of related compounds revealed that modifications in the structure could lead to significant variations in activity against cancer cell lines, suggesting a potential role in cancer therapy .
  • Mechanistic Studies : Research has focused on elucidating the binding interactions between this compound and its biological targets using molecular docking studies, which provide insights into how structural variations influence activity .

Comparison with Related Compounds

When comparing this compound to similar compounds such as other pyrrolopyridine derivatives, it is noted that variations in substitution patterns significantly affect biological activity. For instance:

Compound Substituent Position Biological Activity
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-oneVariesLower potency than target compound
Pyrrolopyrazine DerivativesVariesDiverse activities depending on substituents

Properties

IUPAC Name

3-bromo-6-methyl-5H-pyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-11-4-5-2-6(9)3-10-7(5)8(11)12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAJIZVBOQVDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190128
Record name 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254319-55-5
Record name 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254319-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6-dihydro-6-methyl-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
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Synthesis routes and methods

Procedure details

Methylamine (2M in THF, 9.05 mL) was added to methyl 5-bromo-3-(bromomethyl)picolinate (Example 32, step (i), 1.036 g) in tetrahydrofuran (5 mL) at 20° C. under nitrogen. The resulting suspension was stirred at 70° C. for 30 min. The reaction mixture was cooled and filtered, and the filtrate evaporated to dryness to afford crude product. The crude product was purified by chromatography on silica eluting with ethyl acetate/dichloromethane (5:95 to 100:0). The solid collected during the filtration was dissolved in ethyl acetate and washed with water, extracted with dichloromethane, and then washed with saturated aqueous sodium bicarbonate solution and extracted again with dichloromethane. The combined organic extracts were dried over magnesium sulfate, and then combined with the chromatographed material to afford the sub-titled compound (0.372 g).
Quantity
9.05 mL
Type
reactant
Reaction Step One
Quantity
1.036 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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